molecular formula C19H40N4 B021411 Hydrazinecarboximidamide, 2-decylidene-N-octyl- CAS No. 104302-36-5

Hydrazinecarboximidamide, 2-decylidene-N-octyl-

Numéro de catalogue: B021411
Numéro CAS: 104302-36-5
Poids moléculaire: 324.5 g/mol
Clé InChI: HBJHXACNQULZAH-FBMGVBCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrazinecarboximidamide, 2-decylidene-N-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNI-1493 and has been extensively studied for its anti-inflammatory and immunomodulatory properties.

Applications De Recherche Scientifique

CNI-1493 has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune and inflammatory diseases. CNI-1493 has been studied in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, and has shown promising results in reducing disease severity and progression.

Mécanisme D'action

CNI-1493 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in the production of pro-inflammatory cytokines and chemokines, and their inhibition by CNI-1493 results in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
CNI-1493 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce tissue damage in animal models of autoimmune and inflammatory diseases. CNI-1493 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CNI-1493 has several advantages for lab experiments. It is easy to synthesize in large quantities and with high purity, making it suitable for various scientific research applications. It has also been extensively studied in animal models of autoimmune and inflammatory diseases, and its mechanism of action is well understood. However, there are also some limitations to the use of CNI-1493 in lab experiments. It has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Orientations Futures

There are several future directions for the study of CNI-1493. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CNI-1493 has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another potential application is in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to establish the safety and efficacy of CNI-1493 in human clinical trials and to determine the optimal dosage and administration route for therapeutic use.
In conclusion, CNI-1493 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and immunomodulatory properties have been extensively studied, and it has shown promising results in animal models of autoimmune and inflammatory diseases. Further studies are needed to establish its safety and efficacy in human clinical trials and to determine its potential as a therapeutic agent for various diseases.

Méthodes De Synthèse

The synthesis of CNI-1493 involves the reaction between hydrazinecarboximidamide and 2-decylidene-N-octylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce CNI-1493 in large quantities and with high purity, making it suitable for various scientific research applications.

Propriétés

104302-36-5

Formule moléculaire

C19H40N4

Poids moléculaire

324.5 g/mol

Nom IUPAC

1-amino-2-[(E)-2-hexyldodec-2-enyl]guanidine

InChI

InChI=1S/C19H40N4/c1-3-5-7-9-10-11-12-14-16-18(15-13-8-6-4-2)17-22-19(20)23-21/h16H,3-15,17,21H2,1-2H3,(H3,20,22,23)/b18-16+

Clé InChI

HBJHXACNQULZAH-FBMGVBCBSA-N

SMILES isomérique

CCCCCCCCC/C=C(\CCCCCC)/CN=C(N)NN

SMILES

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

SMILES canonique

CCCCCCCCCC=C(CCCCCC)CN=C(N)NN

Synonymes

DIOG
N-decylidenimino-N'-1-octylguanidine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.